molecular formula C23H23NO6 B12168684 6-({[(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetyl}amino)hexanoic acid

6-({[(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetyl}amino)hexanoic acid

Cat. No.: B12168684
M. Wt: 409.4 g/mol
InChI Key: XQLHCMXYVHNCIS-UHFFFAOYSA-N
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Description

6-({[(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetyl}amino)hexanoic acid is a complex organic compound that belongs to the class of coumarin derivatives. Coumarins are a group of compounds known for their diverse biological activities, including anti-inflammatory, antibacterial, antifungal, anticoagulant, antioxidant, and anticancer properties . This particular compound is characterized by the presence of a chromen-2-one (coumarin) core, which is further functionalized with a phenyl group and an acetylaminohexanoic acid moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-({[(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetyl}amino)hexanoic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the O-acylation reaction of 7-hydroxy-2H-chromen-2-one with an appropriate acyl chloride in the presence of a base such as triethylamine . The reaction is carried out in a solvent like dichloromethane at room temperature. The resulting intermediate is then subjected to further functionalization to introduce the acetylaminohexanoic acid moiety.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

6-({[(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetyl}amino)hexanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

    Substitution: The phenyl and acetylaminohexanoic acid moieties can be substituted with other groups to create derivatives with different properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, appropriate solvents, and catalysts to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could produce a wide range of functionalized coumarin derivatives.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other coumarin derivatives such as:

Uniqueness

What sets 6-({[(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetyl}amino)hexanoic acid apart is its unique combination of functional groups, which confer a distinct set of chemical and biological properties. The presence of the acetylaminohexanoic acid moiety, in particular, enhances its potential as a multifunctional compound with applications in various fields .

Properties

Molecular Formula

C23H23NO6

Molecular Weight

409.4 g/mol

IUPAC Name

6-[[2-(2-oxo-4-phenylchromen-7-yl)oxyacetyl]amino]hexanoic acid

InChI

InChI=1S/C23H23NO6/c25-21(24-12-6-2-5-9-22(26)27)15-29-17-10-11-18-19(16-7-3-1-4-8-16)14-23(28)30-20(18)13-17/h1,3-4,7-8,10-11,13-14H,2,5-6,9,12,15H2,(H,24,25)(H,26,27)

InChI Key

XQLHCMXYVHNCIS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=O)OC3=C2C=CC(=C3)OCC(=O)NCCCCCC(=O)O

Origin of Product

United States

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